molecular formula C10H9BrCl2O B14047413 1-(4-(Bromomethyl)-3-chlorophenyl)-3-chloropropan-1-one

1-(4-(Bromomethyl)-3-chlorophenyl)-3-chloropropan-1-one

Cat. No.: B14047413
M. Wt: 295.98 g/mol
InChI Key: AZZPOMGQLUZIOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-(Bromomethyl)-3-chlorophenyl)-3-chloropropan-1-one is an organic compound with the molecular formula C10H10BrClO. This compound is characterized by the presence of both bromine and chlorine atoms attached to a phenyl ring, making it a versatile intermediate in organic synthesis. It is often used in the preparation of various pharmaceuticals and agrochemicals due to its reactivity and functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(Bromomethyl)-3-chlorophenyl)-3-chloropropan-1-one typically involves the bromination of 3-chloropropiophenone. The reaction is carried out using bromine in the presence of a catalyst such as iron(III) bromide. The reaction conditions usually include a temperature range of 0-5°C to control the exothermic nature of the bromination process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same bromination reaction but is optimized for large-scale production with enhanced safety measures and efficient use of reagents.

Chemical Reactions Analysis

Types of Reactions

1-(4-(Bromomethyl)-3-chlorophenyl)-3-chloropropan-1-one undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.

Major Products

    Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.

    Oxidation: Products include carboxylic acids and ketones.

    Reduction: The major product is the corresponding alcohol.

Scientific Research Applications

1-(4-(Bromomethyl)-3-chlorophenyl)-3-chloropropan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein labeling.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly as a precursor for active pharmaceutical ingredients (APIs).

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(4-(Bromomethyl)-3-chlorophenyl)-3-chloropropan-1-one involves its reactivity towards nucleophiles due to the presence of the bromomethyl group. This reactivity allows it to form covalent bonds with various biological molecules, potentially inhibiting enzyme activity or modifying protein function. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Bromomethylphenyl)-3-chloropropan-1-one
  • 1-(4-Chloromethylphenyl)-3-chloropropan-1-one
  • 1-(4-Bromomethyl-3-methylphenyl)-3-chloropropan-1-one

Uniqueness

1-(4-(Bromomethyl)-3-chlorophenyl)-3-chloropropan-1-one is unique due to the presence of both bromine and chlorine atoms on the phenyl ring, which enhances its reactivity and versatility in organic synthesis. This dual halogenation allows for a wider range of chemical transformations compared to similar compounds with only one halogen substituent.

Properties

Molecular Formula

C10H9BrCl2O

Molecular Weight

295.98 g/mol

IUPAC Name

1-[4-(bromomethyl)-3-chlorophenyl]-3-chloropropan-1-one

InChI

InChI=1S/C10H9BrCl2O/c11-6-8-2-1-7(5-9(8)13)10(14)3-4-12/h1-2,5H,3-4,6H2

InChI Key

AZZPOMGQLUZIOK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=O)CCCl)Cl)CBr

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.